3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core with a methoxyphenyl group at the 3-position and a methylphenylamino group at the 7-position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylamine in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process and ensure consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-yn-1-one
- 3-(4-Methoxyphenyl)propionic acid
- 3-[(4-Methylphenyl)methoxy]phenol
Uniqueness
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl and methylphenylamino groups contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
879926-82-6 |
---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.409 |
IUPAC Name |
3-(4-methoxyphenyl)-7-(4-methylanilino)chromen-4-one |
InChI |
InChI=1S/C23H19NO3/c1-15-3-7-17(8-4-15)24-18-9-12-20-22(13-18)27-14-21(23(20)25)16-5-10-19(26-2)11-6-16/h3-14,24H,1-2H3 |
InChI Key |
UUWPJMSSVQMRIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.